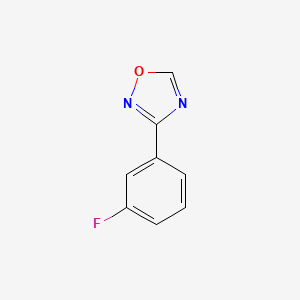

3-(3-Fluorophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQKHGSNYSZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing 1,2,4-oxadiazoles have been foundational in organic chemistry, providing reliable pathways to this important heterocycle.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A prevalent and classical method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. chim.itresearchgate.net This approach is a [4+1] heterocyclization, where four atoms of the ring are contributed by the amidoxime and one by the carboxylic acid derivative. chim.it The general route begins with the conversion of a nitrile, such as 3-fluorobenzonitrile (B1294923), to the corresponding 3-fluorophenyl amidoxime using hydroxylamine. nih.govias.ac.in This amidoxime is then acylated with a suitable carboxylic acid derivative, like an acyl chloride or anhydride (B1165640), to form an O-acyl amidoxime intermediate. nih.govnih.gov Subsequent dehydrative cyclization of this intermediate, often promoted by heat or a base, yields the desired 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivative. nih.govias.ac.in

The cyclization of the O-acyl amidoxime is often the most challenging step and can require specific conditions to be efficient. ias.ac.in Various reagents and conditions have been developed to facilitate this transformation, including the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine, which can improve the reaction's efficacy. nih.govnih.gov

Table 1: Examples of Reagents for Cyclization of O-Acyl Amidoximes

| Reagent/Condition | Purpose | Reference |

| Heat | Promotes dehydrative cyclization | nih.gov |

| Base (e.g., Pyridine) | Catalyzes cyclization | nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Catalyst for improved efficiency | nih.govnih.gov |

| Silica Gel | Can facilitate cyclization, but may require multi-step procedures | ias.ac.in |

| Alumina-supported Ammonium Fluoride | Strong base catalyst | ias.ac.in |

| MgO, KF | Base catalysts and solid supports | ias.ac.in |

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another established route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. chim.itnih.gov In this [3+2] cycloaddition, the nitrile oxide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. chim.ityoutube.com For the synthesis of a this compound derivative, this would typically involve the in-situ generation of 3-fluorobenzonitrile oxide from the corresponding aldoxime, which then reacts with a nitrile to form the oxadiazole ring.

However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, leading to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides. nih.gov To overcome these challenges, catalysts such as platinum(IV) have been employed to activate the nitrile and facilitate the cycloaddition under milder conditions. nih.govnih.gov Iron(III) nitrate (B79036) has also been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through a nitrile oxide intermediate. organic-chemistry.org

Advanced and Contemporary Synthetic Approaches

More recent synthetic strategies have focused on improving the efficiency, atom economy, and environmental friendliness of 1,2,4-oxadiazole (B8745197) synthesis.

One-Pot Synthetic Procedures

One-pot syntheses have emerged as a highly efficient approach, combining multiple reaction steps into a single procedure without the isolation of intermediates. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of 1,2,4-oxadiazoles, including derivatives of this compound. ias.ac.in A common one-pot strategy involves the reaction of an amidoxime directly with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by in-situ cyclization. chim.itnih.gov

Table 2: Comparison of One-Pot Synthetic Approaches

Oxidative Cyclizations

Oxidative cyclization methods provide an alternative pathway to the 1,2,4-oxadiazole ring system, often involving the formation of a key N-O or C-O bond in the final ring-closing step. mdpi.comnih.gov These reactions typically start from precursors like N-acyl amidines or amidoximes and employ an oxidizing agent to facilitate the cyclization. mdpi.com

For instance, N-acyl amidines can undergo oxidative cyclization to form 1,2,4-oxadiazoles in the presence of reagents like iodobenzene (B50100) diacetate (IBD). chim.itnih.gov Similarly, the oxidation of N-benzyl amidoximes using N-bromosuccinimide (NBS) or iodine (I2) in the presence of a base can also yield 1,2,4-oxadiazoles. mdpi.com Copper-catalyzed oxidative processes have also been developed. researchgate.net A notable iodine-mediated oxidative C–O bond formation has been used for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides, a strategy that could potentially be adapted for 1,2,4-oxadiazole synthesis. acs.orgorganic-chemistry.org

Mechanochemical Approaches for 1,2,4-Oxadiazole Formation

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, represents a green and efficient synthetic approach. nih.gov While the application of mechanochemistry to the synthesis of 1,2,4-oxadiazoles is a more recent development, it holds promise for solvent-free or minimal-solvent reaction conditions, leading to increased reaction rates and quantitative yields. nih.gov This approach has been successfully used for the one-pot synthesis of other heterocyclic systems like 1,2,3-triazoles under ball-milling conditions. rsc.org Although specific examples for this compound are not extensively documented, the principles of mechanochemistry suggest its potential applicability for a more sustainable synthesis of this compound class. nih.gov

Regioselective Synthesis Strategies

The most prevalent and regioselective method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative. To achieve the specific this compound structure, 3-fluorobenzamidoxime (B1312565) is used as the key starting material. The reaction of this amidoxime with an appropriate acylating agent, followed by cyclodehydration, regioselectively places the 3-fluorophenyl group at position 3 of the oxadiazole ring. nih.gov

Several one-pot procedures have been developed to streamline this synthesis, offering advantages such as mild reaction conditions, high yields, and simple purification protocols. nih.gov These methods often vary by the choice of coupling agent, catalyst, and reaction conditions. For instance, the use of a p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) catalyst system provides an efficient and mild route for the reaction between amidoximes and organic nitriles. organic-chemistry.org Another approach employs microwave irradiation in solvent-free conditions for the reaction of nitriles, hydroxylamine, and Meldrum's acid, resulting in good to excellent yields. organic-chemistry.org A novel and efficient strategy utilizes a silica-supported system under microwave irradiation to construct the 1,2,4-oxadiazole ring, which is particularly useful for synthesizing derivatives with potential antiparasitic and anticancer activities. nih.gov

Table 1: Comparison of One-Pot Regioselective Synthesis Strategies for 1,2,4-Oxadiazoles

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Superbase Medium | Amidoximes, Carboxylic Esters, NaOH/DMSO | Room Temperature | Simple purification, moderate to long reaction times | nih.gov |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids, Vilsmeier Reagent | Not specified | Good to excellent yields, simple purification | nih.gov |

| gem-Dibromomethylarenes | gem-Dibromomethylarenes, Amidoximes | Not specified | Excellent yields, accessible starting materials | nih.gov |

| Microwave-Assisted | Amidoximes, Acryloyl Chlorides, Silica Gel Support | Microwave Irradiation | Fast, efficient, novel methodology | nih.gov |

| Catalytic | Amidoximes, Organic Nitriles, PTSA-ZnCl₂ | Not specified | Efficient, mild conditions | organic-chemistry.org |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further derivatization, particularly at the C5 position, is a common strategy to explore and modify the compound's properties. This is typically achieved by starting with a precursor that has a reactive group at the C5 position.

Introduction of Thiol (-SH) Moieties at Position 5

The introduction of a thiol group at the 5-position yields a versatile intermediate, this compound-5-thiol. The primary synthetic route to this class of compounds involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.gov Specifically for the target compound, 3-fluorobenzoylhydrazide would be reacted with carbon disulfide and a base like potassium hydroxide. The resulting potassium salt is then acidified to yield the thiol tautomer, which exists in equilibrium with the thione form. nih.govnih.gov This thiol intermediate is highly reactive and can be used to synthesize a variety of S-alkylated derivatives, such as those with acetamide (B32628) frameworks, which have shown significant biological activity. nih.govacs.org

Incorporation of Haloalkyl Groups at Position 5

Haloalkyl groups, especially trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl), are important for modulating the electronic and lipophilic properties of molecules.

Chloromethyl Derivatives: The synthesis of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (B2660431) is typically achieved by reacting 3-fluorobenzamidoxime with chloroacetyl chloride. chemicalbook.comscbt.com This provides a key intermediate where the chlorine atom can be displaced in subsequent nucleophilic substitution reactions. For example, reaction with potassium cyanide (KCN) can yield the corresponding acetonitrile (B52724) derivative. rsc.org

Trifluoromethyl Derivatives: The synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles is a common strategy in drug discovery. researchgate.net These compounds are generally prepared by the condensation of an aryl amidoxime, such as 3-fluorobenzamidoxime, with a source of the trifluoromethyl group, like trifluoroacetic anhydride or trifluoroacetaldehyde (B10831) O-(aryl)oxime under basic conditions. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Haloalkyl-Substituted 3-(3-Fluorophenyl)-1,2,4-oxadiazoles

| Haloalkyl Group | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Cyclization | 3-Fluorobenzamidoxime, Chloroacetyl chloride | chemicalbook.comscbt.comuni.lu |

| Trifluoromethyl (-CF₃) | Cyclization/Condensation | 3-Fluorobenzamidoxime, Trifluoroacetic anhydride | researchgate.net |

Substitution with Nitrogen-Containing Heterocycles (e.g., Piperidine (B6355638), Pyridine, Thiazole (B1198619), Pyrrolidine)

The integration of nitrogen-containing heterocycles at the 5-position of the 1,2,4-oxadiazole ring is a widely used strategy to enhance biological activity and improve physicochemical properties.

Pyridine: The synthesis of 3-(3-fluorophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be accomplished by the condensation of 3-fluorobenzamidoxime with nicotinoyl chloride or nicotinic acid using a suitable coupling agent. In some cases, related structures are formed by condensing a triazole-thiol with a chloromethyl-oxadiazole, resulting in a more complex heterocyclic system. nih.gov

Piperidine: Compounds such as 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (B13284747) are synthesized by reacting 3-fluorobenzamidoxime with a piperidine-based carboxylic acid derivative (e.g., N-protected nipecotic acid) followed by deprotection. uni.lusigmaaldrich.com

Thiazole: Thiazole moieties can be introduced by coupling a pre-formed 5-substituted-1,3,4-oxadiazole-2-thiol with a thiazole derivative. For example, 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol can be further functionalized. mdpi.com A more direct approach involves reacting 3-fluorobenzamidoxime with a thiazole-containing carboxylic acid chloride.

Integration of Other Aromatic and Heteroaromatic Scaffolds

The C5 position of the this compound core can be functionalized with a wide range of aromatic and heteroaromatic systems to create diaryl or aryl-heteroaryl structures. nih.gov

A common approach is the condensation of 3-fluorobenzamidoxime with various aromatic or heteroaromatic acyl chlorides. ijper.org For instance, reacting 3-fluorobenzamidoxime with benzoyl chloride would yield 3-(3-fluorophenyl)-5-phenyl-1,2,4-oxadiazole. Another powerful method is the Suzuki or other palladium-catalyzed cross-coupling reactions, where a 5-halo-3-(3-fluorophenyl)-1,2,4-oxadiazole is coupled with an appropriate aryl or heteroaryl boronic acid.

More complex structures, such as those incorporating a benzothiazole (B30560) moiety, have been synthesized by reacting a (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with an aromatic acid (like 3-fluorobenzoic acid) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.gov This results in compounds like 3-[(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one. nih.gov Similarly, vinyl-aromatic scaffolds can be introduced, as seen in the synthesis of (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole. nih.gov

Table 3: Examples of Aromatic and Heteroaromatic Scaffolds at Position 5

| Scaffold | Synthetic Approach | Resulting Compound Structure | Reference |

|---|---|---|---|

| Phenyl | Condensation | 3-(3-Fluorophenyl)-5-phenyl-1,2,4-oxadiazole | ijper.org |

| Benzothiazole | Cyclization of complex hydrazide | 3-[(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | nih.gov |

| (E)-2-Aryl-vinyl | Microwave-assisted condensation | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole | nih.gov |

| Arylethynyl | Bromination/Dehydrobromination | 5-(2-Arylethynyl)-3-aryl-1,2,4-oxadiazole | beilstein-journals.orgd-nb.info |

Preclinical Biological Activity Spectrum of 3 3 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Anticancer and Antiproliferative Potency

The anticancer potential of 1,3,4-oxadiazole (B1194373) derivatives has been a significant area of research. mdpi.comresearchgate.net These compounds exhibit antiproliferative effects through various mechanisms, including the inhibition of growth factors, enzymes, and kinases. mdpi.comresearchgate.net

Efficacy Against Specific Cancer Cell Lines

Studies have shown that derivatives of 1,3,4-oxadiazole are effective against a variety of cancer cell lines. For instance, certain derivatives have shown potent activity against liver cancer (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, in some cases exceeding the efficacy of the reference drug 5-fluorouracil. mdpi.com Specifically, one derivative demonstrated activity against HepG2 cells that was 30 times stronger than 5-fluorouracil. mdpi.com Other research has highlighted the effectiveness of these compounds against additional cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov

A series of novel 1,3,4-oxadiazole thioether derivatives exhibited significant anticancer activity against HepG2, SGC-7901 (human gastric cancer), and MCF-7 cells. nih.gov One compound, in particular, showed a twofold higher potency against HepG2 cells compared to the control drug Raltitrexed. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives linked to 1,2,3-triazoles have demonstrated notable anticancer activity against HeLa, MDA-MB-231, DU-145 (prostate), and HepG2 cancer cell lines. sci-hub.se

The table below summarizes the inhibitory concentrations (IC₅₀) of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Induction of Apoptosis and Cell Cycle Arrest

Certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. acs.org This process is often mediated through the activation of caspases, such as caspase-3. acs.org For example, one derivative was shown to cause a time- and dose-dependent antiproliferative effect and induce apoptosis, likely through caspase-3 activation. researchgate.net

In addition to apoptosis, these compounds can also cause cell cycle arrest. nih.gov A study on benzimidazole-based 1,3,4-oxadiazole derivatives demonstrated that the most active compounds could effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov Similarly, a novel acetal (B89532) of andrographolide (B1667393) containing a pyrazole (B372694) ring was found to promote S phase cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells in a time-dependent manner. mdpi.com

Histone Deacetylase (HDAC) Inhibition

Some 1,3,4-oxadiazole derivatives act as inhibitors of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and are often dysregulated in cancer. nih.govgoogle.comgoogle.com Specifically, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent and highly selective inhibitors of HDAC6. nih.govunimi.it These DFMO derivatives act as slow-binding substrate analogs that lead to a long-lived enzyme-inhibitor complex. nih.gov The development of selective HDAC6 inhibitors is a promising area of cancer therapy due to the role of HDAC6 in processes like immune response and cell motility. nih.govunimi.it

Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is a key component in many compounds with a broad spectrum of antimicrobial activities. nih.govirjmets.com

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain hybrid derivatives combining 1,3,4-oxadiazole and isoxazole (B147169) rings were found to be 2-4 times more potent than ampicillin (B1664943) against S. aureus, S. pyogenes (Gram-positive), and P. aeruginosa, E. coli (Gram-negative). nih.gov Other studies have reported on derivatives with strong activity against S. aureus and multidrug-resistant Gram-negative pathogens when combined with an efflux pump inhibitor. nih.gov

A new class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives also exhibited good antibacterial activity, particularly against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. acs.org The table below details the minimum inhibitory concentrations (MICs) of various derivatives against different bacterial strains.

Table 2: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

Antifungal Activity

In addition to their antibacterial properties, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. nih.govmdpi.com Some 2,5-disubstituted 1,3,4-oxadiazoles have shown activity 8 to 16 times greater than fluconazole (B54011) against A. niger and C. albicans, respectively. nih.gov Another study found that a 1,3,4-oxadiazole compound, LMM6, was highly effective against clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL, and exhibited a fungicidal profile. nih.gov

Derivatives of 1,2,4-oxadiazole containing anisic or cinnamic acid have also been synthesized and tested for their antifungal activity against plant pathogenic fungi, with some compounds showing significant inhibitory effects against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com

Table 3: Antifungal Activity of Oxadiazole Derivatives

Antiviral Activity

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a wide spectrum of antiviral activities, showing potential against various viruses such as HIV, Zika virus, dengue virus, and others. nih.govarkat-usa.org The 1,3,4-oxadiazole ring, an isomer of 1,2,4-oxadiazole, is considered a privileged structure in the development of antiviral agents due to its ability to act as a bioisosteric replacement for amide or ester groups, thereby improving properties like polarity, flexibility, and metabolic stability. researchgate.net

Research has shown that certain 1,2,4-oxadiazole derivatives can exhibit potent antiviral effects. For instance, a series of these compounds were identified through phenotypic screening to have activity against Zika virus (ZIKV) infection. nih.gov Further optimization led to the discovery of a derivative, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), which showed potent antiviral activity against ZIKV. nih.gov This compound also demonstrated broad-spectrum activity against other members of the Flaviviridae family, including dengue virus and Japanese encephalitis virus. nih.gov

While direct studies on 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives as HIV integrase inhibitors are not extensively detailed in the provided results, the broader class of oxadiazoles (B1248032) has been investigated for anti-HIV activity. arkat-usa.org For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown promise as anti-HIV agents. arkat-usa.org The introduction of the 1,3,4-oxadiazole ring in some molecules has been shown to enhance their antiviral properties. researchgate.net

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. researchgate.net Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in this area. nih.govresearchgate.netnih.gov The structural modifications of the 1,2,4-oxadiazole core can lead to potent anti-TB agents. researchgate.net

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives against Mtb. For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated against H37Rv, MDR, and XDR strains of Mtb. researchgate.net Another study reported on novel 1,2,4-oxadiazole derivatives inspired by cinnamic acid, with one compound exhibiting significant antitubercular activity against M. tuberculosis (H37Ra). nih.gov

Specifically, a hybrid of a quinoline (B57606) and a 1,2,4-oxadiazole moiety linked by piperazine (B1678402) showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the wild-type H37Rv strain and was also active against monoresistant strains. nih.gov In another study, a series of 3-phenyl-5-(1-phenyl-1H- nih.govrsc.orgnih.govtriazol-4-yl)- nih.govrsc.orgrsc.orgoxadiazole derivatives were investigated as inhibitors of mycobacterial aminoacyl-tRNA synthetases. nih.gov One compound from this series demonstrated an MIC of 12.5 µM against the M. tuberculosis H37Rv strain and was not cytotoxic to human cell lines. nih.gov

| Compound Type | Target/Strain | Activity | Reference |

| Quinoline-1,2,4-oxadiazole hybrid | M. tuberculosis H37Rv | MIC: 0.5 μg/mL | nih.gov |

| Cinnamic acid-inspired 1,2,4-oxadiazole | M. tuberculosis H37Ra | IC50: 0.045 μg/mL | nih.gov |

| 3-phenyl-5-(1-phenyl-1H- nih.govrsc.orgnih.govtriazol-4-yl)- nih.govrsc.orgrsc.orgoxadiazole | M. tuberculosis H37Rv | MIC: 12.5 µM | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of oxadiazole have been extensively studied for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govbohrium.comresearchgate.netmdpi.comnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2, with the latter being a key target for anti-inflammatory drugs due to its upregulation during inflammation. bohrium.commdpi.com

Several studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as selective COX-2 inhibitors. nih.govresearchgate.netnih.gov For example, a series of 2,5-biaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors, with some compounds showing high potency and selectivity. researchgate.net Structure-activity relationship studies suggested that the presence of a methylsulfonyl moiety contributes to the selective inhibition of COX-2. researchgate.net Another study on 1,3,4-oxadiazole derivatives showed potent COX-2 inhibitory activity and selectivity, with some compounds exhibiting better or comparable activity to the reference drug celecoxib. nih.govnih.gov

In addition to COX inhibition, oxadiazole derivatives have shown anti-inflammatory effects through other mechanisms. For instance, a synthetic 1,3,4-oxadiazole compound, A3, demonstrated neuroprotective effects by mitigating neuroinflammation and oxidative stress in a mouse model. semanticscholar.org This compound was found to upregulate the antioxidant Nrf2 gene and its downstream target HO-1. semanticscholar.org

| Compound Series | Target | Key Findings | Reference |

| 2,5-biaryl-1,3,4-oxadiazoles | COX-2 | Potent and selective inhibitors (IC50 = 0.48-0.89 µM; SI = 67.96-132.83) | researchgate.net |

| 1,3,4-oxadiazole derivatives | COX-2 | Potent inhibitory activity (IC50 = 0.04–0.14 μM) and high selectivity | nih.govnih.gov |

| 1,3,4-oxadiazole compound A3 | Nrf2/HO-1 | Neuroprotective via activation of Nrf2-dependent anti-inflammatory pathways | semanticscholar.org |

Neurological and Neurodegenerative Disease Research

The 1,2,4-oxadiazole scaffold has been explored for its potential in treating neurological and neurodegenerative disorders, particularly Alzheimer's disease. dovepress.comnih.govrsc.orgnih.govnih.govnih.govbioworld.com

A key strategy in Alzheimer's disease therapy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. nih.govresearchgate.net Several series of 1,2,4-oxadiazole derivatives have been designed and synthesized as potent inhibitors of these enzymes. nih.govrsc.orgnih.govnih.gov

One study focused on N-benzylpiperidine-based 1,2,4-oxadiazole derivatives as selective BuChE inhibitors. nih.govresearchgate.net Compound 6n from this series, with a 4-fluorophenyl substituent, showed high potency and selectivity towards BuChE with an IC50 value of 5.07 µM. nih.gov Another study on novel 1,2,4-oxadiazole-based derivatives revealed several compounds with excellent inhibitory activity against AChE, with potencies significantly higher than the standard drug donepezil (B133215). rsc.orgnih.gov For instance, some derivatives exhibited IC50 values in the range of 0.00098 to 0.07920 µM against AChE. nih.gov

Furthermore, benzoxazole-oxadiazole analogs have been identified as potent dual inhibitors of both AChE and BuChE, with some compounds showing greater potency than standard inhibitors. nih.gov

| Derivative Series | Target Enzyme(s) | Potency (IC50) | Reference |

| N-benzylpiperidine-based 1,2,4-oxadiazoles | BuChE | 5.07 µM (for compound 6n) | nih.gov |

| Novel 1,2,4-oxadiazole-based derivatives | AChE | 0.00098–0.07920 µM | nih.gov |

| Benzoxazole-oxadiazole analogues | AChE & BuChE | 5.80 ± 2.18 µM (AChE), 7.20 ± 2.30 µM (BuChE) | nih.gov |

Glycogen synthase kinase-3β (GSK-3β) is another important target in neurodegenerative disease research, as its inhibition can lead to neuroprotective effects. nih.govnih.govtau.ac.ilresearchgate.net The oxadiazole scaffold has been shown to be a promising starting point for the development of potent and selective GSK-3 inhibitors. nih.govtau.ac.ilresearchgate.net

Research into oxadiazole-based GSK-3 inhibitors has led to the identification of highly potent compounds. For example, one of the most potent inhibitors from a series of oxadiazole derivatives, an acetamide (B32628) compound, exhibited an IC50 of 17 nM for GSK-3β. nih.govtau.ac.ilresearchgate.net Another compound, GSK3β Inhibitor II (also known as tip-oxadiazole), is a potent inhibitor of GSK3β with an IC50 of 390 nM and does not inhibit the GSK-3α isoform. caymanchem.com This compound has been shown to block GSK3β-mediated Tau phosphorylation. caymanchem.com

| Compound | Target | Potency (IC50) | Key Finding | Reference |

| Acetamide 26d | GSK-3β | 17 nM | Highly potent inhibitor | nih.govtau.ac.ilresearchgate.net |

| GSK3β Inhibitor II | GSK-3β | 390 nM | Selective for GSK-3β over GSK-3α | caymanchem.com |

Agricultural and Antiparasitic Applications

The 1,2,4-oxadiazole and its isomer, the 1,3,4-oxadiazole, have also found applications in agriculture as herbicides and in medicine as antiparasitic agents. scielo.brnih.govresearchgate.netacs.orgresearchgate.nettandfonline.commdpi.com

In the realm of agricultural applications, derivatives of 1,3,4-oxadiazole have been investigated for their herbicidal activity. nih.govacs.orgresearchgate.net Some of these compounds have shown good fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The introduction of electron-withdrawing groups, such as fluorine or chlorine atoms, into the structure of some phthalimide (B116566) derivatives containing an oxadiazole moiety has been shown to result in excellent herbicidal activity. acs.org

Regarding antiparasitic applications, the 1,2,4-oxadiazole ring has been a part of molecules with reported anthelmintic activity since 1966. scielo.br For instance, 3-p-chlorophenyl-1,2,4-oxadiazole was found to be a potent derivative against Nematospiroides dubius. scielo.br More recently, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus. tandfonline.com Another study on 1,2,4-oxadiazole derivatives containing amide fragments revealed that some compounds demonstrated excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com

| Compound Type | Application | Target Organism | Key Finding | Reference |

| 1,3,4-oxadiazole thioether derivatives | Fungicidal | Sclerotinia sclerotiorum, Rhizoctonia solani | Good activity (>50% inhibition at 50 µg/mL) | nih.gov |

| Tetrahydrophthalimide derivatives with oxadiazole | Herbicidal | Weeds | Excellent herbicidal activity with electron-withdrawing groups | acs.org |

| 3-p-chlorophenyl-1,2,4-oxadiazole | Anthelmintic | Nematospiroides dubius | Reduced worm count by 94% (oral) and 100% (subcutaneous) | scielo.br |

| 1,2,4-oxadiazole with 1,3,4-thiadiazole amide | Nematicidal | Bursaphelenchus xylophilus | Corrected mortality up to 60.1% at 200 mg/L | tandfonline.com |

| 1,2,4-oxadiazole with amide fragments | Antifungal | Sclerotinia sclerotiorum | EC50 value of 2.9 µg/mL | mdpi.com |

Nematocidal Activity

The 1,2,4-oxadiazole scaffold is a key feature in the development of modern nematicides. nih.govnih.gov Research has demonstrated that derivatives of this heterocyclic system exhibit significant activity against a variety of plant-parasitic nematodes.

Studies on derivatives with a fluorophenyl group at the 3-position of the oxadiazole ring have shown notable efficacy. For instance, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole , an analog of the target compound, displayed excellent nematocidal activity against the pine-wood nematode, Bursaphelenchus xylophilus. nih.gov Its potency, with a median lethal concentration (LC₅₀) of 2.4 µg/mL, was found to be substantially greater than commercial nematicides such as avermectin (B7782182) and fosthiazate (B52061) in in-vitro assays. nih.gov This line of research identified that many related derivatives also showed remarkable activity against other nematodes like Aphelenchoides besseyi (rice seed-gall nematode) and Ditylenchus dipsaci (stem and bulb nematode). nih.gov The mechanism of action for the highly active compound A1 was suggested to involve the acetylcholine receptor in B. xylophilus. nih.gov

Further investigations into 1,2,4-oxadiazole derivatives containing amide fragments have also highlighted their potential as nematicides against B. xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. researchgate.net While specific data for the 3-fluorophenyl variant was not detailed, the general class shows promise. Additionally, other research has pointed to the activity of certain oxadiazole compounds against the root-knot nematode, Meloidogyne incognita. researchgate.net

| Compound/Analog | Target Nematode | Activity | Reference(s) |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1) | Bursaphelenchus xylophilus | LC₅₀ = 2.4 µg/mL | nih.gov |

| 1,2,4-Oxadiazole derivatives | Aphelenchoides besseyi | Remarkable activity noted | nih.gov |

| 1,2,4-Oxadiazole derivatives | Ditylenchus dipsaci | Remarkable activity noted | nih.gov |

| 1,2,4-Oxadiazole derivatives containing amide fragments | Bursaphelenchus xylophilus | Significant activity noted | researchgate.net |

| 1,2,4-Oxadiazole derivatives containing amide fragments | Aphelenchoides besseyi | Significant activity noted | researchgate.net |

| 1,2,4-Oxadiazole derivatives containing amide fragments | Ditylenchus destructor | Significant activity noted | researchgate.net |

Herbicidal and Insecticidal Properties

The 1,2,4-oxadiazole ring is a known constituent in molecules developed for agricultural applications, including herbicidal and insecticidal agents. nih.govscielo.br For example, tetrahydrophthalimide derivatives incorporating a 5-(2,4-difluorophenyl)-1,2,4-oxadiazole moiety have been synthesized and shown to exhibit excellent post-emergence herbicidal activity against various broadleaf weeds. acs.org Similarly, research into 1,2,5-oxadiazole N-oxides has explored the relationship between their physicochemical properties, such as lipophilicity and reduction potential, and their herbicidal activity. nih.gov

While the broader class of oxadiazole derivatives has been investigated for these properties, specific research detailing the herbicidal or insecticidal activity of compounds with the This compound structure was not prominently found in the surveyed literature.

Antiparasitic Activity

The oxadiazole heterocyclic system, including both 1,2,4- and 1,3,4-isomers, has been a scaffold of interest in the search for new antiparasitic agents. scielo.brunimi.it These compounds have been evaluated against a range of parasites, including various species of Leishmania and Trypanosoma. scielo.brmdpi.com

Research has shown that 1,2,4-oxadiazole derivatives can exhibit potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.com One study identified a derivative, N-Cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1) , as a promising compound that caused severe morphological damage to the parasite. mdpi.com In another context, a pyrimido[1,2-a]benzimidazole (B3050247) derivative bearing a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major. nih.gov

Although these findings underscore the potential of fluorophenyl-substituted heterocycles and the 1,2,4-oxadiazole core in developing antiparasitic drugs, specific studies focusing on the antiparasitic activity of This compound derivatives were not identified in the available research.

Other Investigated Biological Activities

Beyond agrochemical and antiparasitic applications, the 1,2,4-oxadiazole scaffold is a versatile platform that has been explored for a multitude of therapeutic uses, including anticonvulsant, antidepressant, anti-inflammatory, and anti-oedema activities. nih.gov

Anticonvulsant and Antidepressant Activity: Epilepsy is a serious neurological disorder affecting a significant portion of the global population, and many patients exhibit resistance to existing treatments. researchgate.net Some anticonvulsant drugs are also effective in managing other neurological conditions. mdpi.com

A patent for oxadiazole derivatives has described potent anticonvulsant effects for compounds structurally related to this compound. Specifically, 1-[3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl]cyclopropane-1-carboxamide was shown to be active in a pentetrazole-induced seizure model in mice. The same patent disclosed that related compounds also demonstrated significant antidepressant effects, as evidenced by a reduction in immobility time in a rat forced swim model. These activities are linked to the compounds' action as GABA-A receptor activators.

| Compound/Analog | Investigated Activity | Model | Finding |

| 1-[3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl]cyclopropane-1-carboxamide | Anticonvulsant | Pentetrazole-induced clonic convulsions (mouse) | Active |

| Related oxadiazole derivatives | Antidepressant | Rat forced swim model | Significant reduction in immobility time |

Antipyretic and Anti-oedema Activity: While the general class of 1,2,4-oxadiazoles has been investigated for anti-inflammatory properties, which can relate to anti-oedema effects, specific preclinical data on the antipyretic or anti-oedema activities of This compound derivatives were not available in the reviewed literature.

Mechanistic Investigations into the Biological Actions of 3 3 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Molecular Target Identification and Validation

Derivatives of 3-(3-fluorophenyl)-1,2,4-oxadiazole have been identified as modulators of several important biological targets. The validation of these targets is a critical step in understanding the therapeutic potential of these compounds.

One of the key target classes for these derivatives is receptor tyrosine kinases (RTKs) . Specifically, certain 1,2,3-triazole/1,2,4-oxadiazole (B8745197) hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The overexpression of these receptors is a hallmark of many cancers, making them validated targets for anticancer therapies. nih.gov The inhibitory action of these compounds against EGFR and VEGFR-2 has been confirmed through in vitro assays, establishing a direct link between the molecular structure and its effect on these specific cancer-related proteins. nih.gov

Another significant target is the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) , a ligand-gated ion channel involved in cognitive processes and inflammation. nih.gov Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to modulate this receptor, with some acting as partial agonists. nih.gov The validation of α7 nAChR as a target for these compounds opens avenues for treating neurological and inflammatory disorders. nih.gov

In the context of neurodegenerative diseases, Monoamine Oxidase B (MAO-B) has been identified as a target. mdpi.com A specific derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated potent and selective inhibition of MAO-B, a validated target for Parkinson's disease therapy. mdpi.com

For parasitic diseases, Cytochrome P450 51 (CYP51) from Leishmania infantum has been identified as a potential target. Molecular docking and dynamic simulations suggest a strong affinity of 1,2,4-oxadiazole derivatives for this essential enzyme in the parasite. mdpi.com

Additionally, cholinesterases , particularly butyrylcholinesterase (BuChE), are validated targets for managing symptoms of Alzheimer's disease. nih.gov A series of 1,2,4-oxadiazole derivatives were designed based on the structure of the known acetylcholinesterase (AChE) inhibitor donepezil (B133215) and were found to be selective inhibitors of BuChE. nih.gov

Enzyme Inhibition Mechanisms

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. The mechanisms of this inhibition vary depending on the enzyme and the specific structure of the derivative.

Cholinesterases : A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov One study designed derivatives based on the AChE inhibitor donepezil and found that a particular compound, with a chlorine and methyl group substitution, was the most potent and selective inhibitor of BuChE, with an IC50 value of 5.07 µM. nih.gov The inhibition is thought to be driven by hydrophobic interactions within the active site of the BuChE enzyme. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives also reported AChE inhibition, with the potency influenced by the presence of electronegative groups like fluorine and chlorine. acs.orgnih.gov

Histone Deacetylases (HDACs) : HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govgoogle.com Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and highly selective inhibitors of HDAC6. unimi.itnih.gov These compounds act as mechanism-based, slow-binding substrate analogs. unimi.itnih.gov The inhibition mechanism involves an enzyme-catalyzed opening of the oxadiazole ring, which then forms a tight, long-lived complex with the enzyme. unimi.itnih.gov This essentially irreversible inhibition is achieved through the strong anionic zinc coordination of the resulting difluoroacetylhydrazide and the binding of the difluoromethyl group in a specific pocket of the enzyme. nih.gov

Acetylcholine Receptor : While not an enzyme, the acetylcholine receptor is a crucial target. A derivative, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has been shown to have nematicidal activity by affecting the acetylcholine receptor of the nematode Bursaphelenchus xylophilus. mdpi.com

Other Enzymes : Derivatives of the broader oxadiazole class have shown inhibitory activity against other enzymes as well. For instance, certain 1,3,4-oxadiazole derivatives have been found to inhibit telomerase, an enzyme important in cancer cell immortality. nih.gov Additionally, some have been investigated as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate various cellular pathways, leading to their observed biological effects.

Apoptotic Pathways : Several studies have highlighted the ability of oxadiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govacs.org For example, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of the apoptotic pathway is a key mechanism behind their anticancer activity. The inhibition of histone deacetylases (HDACs) by other oxadiazole derivatives also leads to the induction of apoptosis in cancer cells. nih.gov

Cell Cycle Regulation : In addition to apoptosis, some 1,2,4-oxadiazole-based compounds have been shown to exert their antiproliferative effects by causing cell cycle arrest. nih.gov Specifically, some derivatives can induce a G2/M phase arrest in the cell cycle of non-small cell lung cancer cell lines. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

Disruption of Bacterial Cell Membranes : While the specific compound is a 1,3,4-oxadiazole derivative, it highlights a relevant mechanism. These compounds can target the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria like Staphylococcus aureus. acs.org LTA is a crucial component of the bacterial cell wall, and its inhibition can disrupt membrane integrity and lead to bacterial cell death.

Protein Acetylation : The inhibition of histone deacetylases (HDACs) by oxadiazole derivatives directly impacts the cellular pathway of protein acetylation. nih.govgoogle.com HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. google.com By inhibiting HDACs, these compounds increase histone acetylation, which in turn alters gene expression to induce cell cycle arrest, differentiation, and apoptosis. nih.govgoogle.com

Nature of Molecular Interactions

The biological activity of this compound derivatives is fundamentally determined by the way they interact with their molecular targets. These interactions can range from weak, non-covalent forces to strong, essentially irreversible bonds.

Hydrogen Bonding : The 1,2,4-oxadiazole ring itself is capable of forming hydrogen bonds, which is a key feature in its role as a bioisostere for amide and ester moieties. nih.gov This ability to participate in hydrogen bonding is crucial for the specific recognition and binding of these compounds to the active sites of their target proteins.

Hydrophobic Interactions : These are another major driving force for the binding of oxadiazole derivatives to their targets. For instance, the inhibitory activity of certain 1,2,4-oxadiazole derivatives against butyrylcholinesterase is attributed to hydrophobic interactions within the enzyme's active site. nih.gov Similarly, the binding of some anticancer hybrids to EGFR is primarily driven by hydrophobic interactions. nih.gov

Covalent and Essentially Irreversible Interactions : A particularly interesting mode of interaction is observed with difluoromethyl-1,3,4-oxadiazole inhibitors of HDAC6. unimi.itnih.gov These compounds undergo an enzyme-catalyzed ring-opening reaction, leading to the formation of a species that binds very tightly to the enzyme's zinc cofactor. nih.gov This results in a long-lived, essentially irreversible inhibition of the enzyme. nih.gov

The combination of these different types of molecular interactions dictates the affinity and selectivity of the compounds for their respective targets, ultimately determining their biological and therapeutic effects.

Data Tables

Table 1: Examples of this compound Derivatives and Their Biological Targets

| Compound Name/Class | Biological Target(s) | Observed Effect |

|---|---|---|

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | EGFR, VEGFR-2 | Dual inhibition, antiproliferative action nih.gov |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholine Receptor (in nematodes) | Nematicidal activity mdpi.com |

| 5-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives | Butyrylcholinesterase (BuChE) | Selective inhibition nih.gov |

| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition unimi.itnih.gov |

Table 2: Inhibitory Concentrations of Selected Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Compound 6n (a 1,2,4-oxadiazole derivative) | Butyrylcholinesterase (BuChE) | 5.07 µM nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | 0.036 µM mdpi.com |

Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Influence of Fluorine Position and Substitution Patterns on the Phenyl Ring

The position of the fluorine atom on the phenyl ring of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives can significantly impact their biological activity. While direct SAR studies on the 3-(3-fluorophenyl) isomer are specific to each biological target, general principles can be drawn from broader studies on fluorinated phenyl-oxadiazole compounds.

For instance, in a series of 3-phenyl-1,2,4-oxadiazole derivatives developed as inhibitors of the SARS-CoV-2 main protease (Mpro), the introduction of a fluorine atom at the ortho, meta, or para position of the benzene (B151609) ring resulted in decreased activity compared to the unsubstituted benzyl (B1604629) group. nih.gov This suggests that for this particular target, the electronic or steric properties imparted by the fluorine atom are detrimental to binding.

Conversely, in other contexts, the presence and position of a fluorine atom can be beneficial. In the development of anti-inflammatory agents, compounds containing a 4-fluorophenyl group attached to a 1,3,4-oxadiazole (B1194373) ring showed potent activity. nih.gov Similarly, for certain anticancer agents, the presence of an electron-withdrawing group, such as fluorine, at the para position of the aromatic ring was found to be crucial for high biological activity. nih.gov

The following table summarizes the effect of fluorine substitution on the phenyl ring in different classes of biologically active oxadiazole derivatives.

| Compound Class | Fluorine Position | Effect on Activity | Reference |

| SARS-CoV-2 Mpro Inhibitors | ortho, meta, para | Decreased | nih.gov |

| Anti-inflammatory Agents | para | Potent Activity | nih.gov |

| Anticancer Agents | para | Increased | nih.gov |

Impact of Substituents at Position 5 of the 1,2,4-Oxadiazole (B8745197) Core

The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a critical role in determining the biological activity and selectivity of these compounds. A wide variety of moieties have been explored at this position, leading to compounds with diverse pharmacological profiles.

Thiol and Haloalkyl Groups: For Sirt2 inhibitors, a crucial finding was that the 1,2,4-oxadiazole must possess a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position to exhibit inhibitory action. nih.gov The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more effectively utilized through its C-5 position. nih.gov

Piperidine (B6355638) and Other Cyclic Amines: In the development of Farnesoid X Receptor (FXR) antagonists, a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core was identified as a potent and selective scaffold. nih.gov Further functionalization of the piperidine nitrogen with various alkyl or benzyl groups led to the discovery of dual FXR antagonists and Pregnane X Receptor (PXR) agonists. nih.gov

Indole (B1671886) and Other Heterocyclic Moieties: The introduction of an indole moiety at the 5-position has been explored in the context of anticancer agents. Nortopsentin analogs containing a 1,2,4-oxadiazole ring have shown moderate antitumor activity, indicating that further structural modifications are necessary. nih.gov In another study, 1,2,4-oxadiazole-isoxazole linked quinazoline (B50416) derivatives demonstrated significant anticancer activity. nih.gov

Carboxylic Acid and its Bioisosteres: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability. researchgate.net

Trifluoromethyl Group: In the context of SARS-CoV-2 Mpro inhibitors, a trifluoromethyl group on the phenyl ring was found to form a hydrogen bond with the main-chain amide of a key residue (Q192), highlighting the importance of specific interactions. nih.gov

Aryl Moieties: The introduction of a second aryl group at the 5-position has been a common strategy. For instance, 3,5-diaryl-1,2,4-oxadiazole derivatives have been investigated as antimicrobial agents. mdpi.com In some anticancer agents, the presence of an electron-withdrawing group on the 5-aryl ring led to an increase in antitumor activity, with a meta-nitro substitution being more favorable than a para substitution. nih.gov

The following table provides examples of substituents at the 5-position and their impact on biological activity.

| 5-Substituent | Target/Activity | Key Findings | Reference(s) |

| Thiol | Antimicrobial | Synthesis of 5-thiocyanato-3-aryl-1,2,4-oxadiazoles as intermediates for further derivatization. | researchgate.net |

| Haloalkyl | Sirt2 Inhibition | Essential for inhibitory action. | nih.gov |

| Piperidine | FXR Antagonism/PXR Agonism | A 5-(4-piperidyl) moiety is a key feature for potent FXR antagonists. | nih.gov |

| Indole | Anticancer | Moderate activity, requires further optimization. | nih.gov |

| Trifluoromethyl | SARS-CoV-2 Mpro Inhibition | Forms a crucial hydrogen bond with the target enzyme. | nih.gov |

| Aryl | Anticancer, Antimicrobial | Electron-withdrawing groups on the 5-aryl ring can enhance anticancer activity. | nih.govmdpi.com |

Bioisosteric Replacements and Pharmacophore Optimization Strategies

Bioisosterism is a fundamental strategy in drug design, and the 1,2,4-oxadiazole ring is a versatile bioisostere for several functional groups, most notably esters and amides. researchgate.netnih.gov This replacement can lead to improved metabolic stability and pharmacokinetic properties.

For example, the bioisosteric replacement of an amide linkage with a 1,2,4-oxadiazole ring in the design of neuroprotective monoamine oxidase B (MAO-B) inhibitors resulted in the most potent and selective compound in the series. bohrium.comnih.gov Molecular docking studies revealed that the flexibility of the 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the MAO-B enzymatic cleft compared to its more rigid amide analogue. bohrium.comnih.gov

Pharmacophore optimization often involves exploring different heterocyclic scaffolds. In the development of selective COX-2 inhibitors, both 1,3,4-oxadiazole and 1,2,4-triazole (B32235) cores were investigated as central diarylheterocyclic scaffolds. nih.gov

Positional Isomerism Effects on Biological Activity

The arrangement of heteroatoms within the five-membered ring significantly influences the compound's properties and biological activity. The main isomers of oxadiazole are 1,2,4-oxadiazole and 1,3,4-oxadiazole, as the 1,2,3- and 1,2,5-isomers are generally less stable. nih.gov

The 1,2,4- and 1,3,4-oxadiazole isomers exhibit different electronic and reactivity profiles. The 1,2,4-oxadiazole ring has a more pronounced heterodienic character, while the 1,3,4-isomer possesses greater aromaticity, partly due to its symmetry. nih.gov This difference in electronic nature can lead to distinct biological activities.

A study on cannabinoid receptor 2 (CB2) ligands demonstrated that the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in CB2 affinity. rsc.org However, the resulting 1,3,4-oxadiazole derivative still maintained high CB2 affinity and selectivity over the CB1 receptor. rsc.org This highlights that while positional isomerism can significantly alter potency, it may also offer a strategy to fine-tune selectivity and other properties.

In the context of energetic materials, the presence of different oxadiazole rings (1,2,4- and 1,2,5-oxadiazole) in the same molecule has been shown to be an effective strategy to reduce sensitivity and achieve good detonation performance, possibly due to a conjugated effect. frontiersin.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-(3-Fluorophenyl)-1,2,4-oxadiazole, offering a window into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For oxadiazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have proven effective in optimizing ground-state geometries and predicting various molecular properties. nih.govajchem-a.comajchem-a.com

These studies allow for the precise calculation of structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a closely related compound, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, X-ray crystallography revealed that the benzene (B151609) ring and the 1,2,4-oxadiazole (B8745197) ring are nearly coplanar, with a small dihedral angle of 14.0(1)°. researchgate.netscienceopen.com DFT calculations for this compound would be expected to yield similar results, confirming a relatively planar conformation between the fluorophenyl and oxadiazole rings, a feature that can be crucial for its interaction with biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For related fluorophenyl-oxadiazole structures, DFT calculations have been used to determine these energy values. The analysis helps predict the molecule's reactivity and potential interaction sites. ajchem-a.comindexcopernicus.com

Table 1: Representative Frontier Molecular Orbital Data for a Related Fluorophenyl-Oxadiazole Compound Data based on 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated at the DFT/B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Source: Advanced Journal of Chemistry, Section A ajchem-a.com

These calculations indicate that similar compounds possess good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map displays different potential values on the electron density surface, typically using a color spectrum. Regions of negative potential (shown in red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are favorable for nucleophilic attack. nih.govresearchgate.net

In studies of similar 1,3,4-oxadiazole (B1194373) derivatives, MESP analysis has shown that the negative potential is often concentrated around the nitrogen atoms of the oxadiazole ring. ajchem-a.comindexcopernicus.com This suggests that these nitrogen atoms are the primary sites for electrophilic interactions, such as hydrogen bonding with biological macromolecules. ajchem-a.comindexcopernicus.com Conversely, the hydrogen atoms of the phenyl ring typically exhibit the most positive electrostatic potential. ajchem-a.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Ligand-Protein Binding Affinity Prediction

Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein's active site. A key output of this process is the prediction of binding affinity, often expressed as a docking score or binding energy in units such as kcal/mol or kJ/mol. nih.govmdpi.com A more negative or lower value generally indicates a stronger, more stable interaction between the ligand and the protein. nih.gov

Docking studies on various 1,2,4-oxadiazole derivatives have been performed against several protein targets, including cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammation and cancer, respectively. mdpi.comnih.gov These studies help in ranking potential drug candidates based on their predicted affinity for a specific target.

Table 2: Illustrative Docking Scores for Oxadiazole Derivatives Against Protein Targets

| Compound Class | Protein Target | Binding Energy / Score |

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | -45 to -49 kJ/mol |

| 1,2,4-Oxadiazole-5-FU Derivatives | VEGFR-2 | -156 to -158 (Moldock Score) |

| 1,3,4-Oxadiazole-5-FC Derivatives | Caspase-3 | -7.15 kcal/mol (for lead compound) |

Conformational Analysis and Binding Mode Elucidation

Beyond predicting affinity, molecular docking elucidates the specific binding mode of the ligand. This involves identifying the precise intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.govmdpi.com

For this compound, conformational analysis would reveal the three-dimensional arrangement it adopts to fit within the binding site. Crystallographic data of a similar compound shows that the molecule can be slightly twisted, with the phenyl and oxadiazole rings being nearly coplanar, while side chains adopt specific arrangements. researchgate.netscienceopen.com Docking simulations would explore this conformational flexibility to find the optimal binding pose. For example, studies on related oxadiazoles (B1248032) have shown that the nitrogen or oxygen atoms of the oxadiazole ring frequently form crucial hydrogen bonds with residues like Aspartate (Asp) or Lysine (Lys) in the active site, anchoring the molecule in place. nih.gov Molecular dynamics simulations can further refine this by simulating the movement of the ligand-protein complex over time, confirming the stability of the predicted binding mode. mdpi.com

Research Gaps and Future Directions in 3 3 Fluorophenyl 1,2,4 Oxadiazole Research

Exploration of Undiscovered Biological Targets and Pathways

While current research has illuminated some of the biological targets for 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives, a vast landscape of potential molecular interactions remains uncharted. A significant portion of the human proteome is yet to be effectively drugged, and this oxadiazole core could hold the key to unlocking new therapeutic avenues. Future research should prioritize:

High-Throughput and Phenotypic Screening: Large-scale screening of compound libraries featuring the this compound motif against diverse cell-based and biochemical assays can uncover unexpected activities and novel mechanisms of action. mdpi.com

Chemoproteomics: The use of chemical probes derived from the this compound scaffold can facilitate the direct identification of binding partners within complex biological systems, offering an unbiased approach to target discovery.

Development of Highly Selective and Potent Lead Compounds

The successful translation of a chemical entity into a therapeutic agent hinges on its potency and selectivity. For derivatives of this compound, future endeavors should concentrate on:

Expansive Structure-Activity Relationship (SAR) Studies: A systematic exploration of various substituents on both the phenyl and oxadiazole rings is crucial to delineate their impact on biological activity and selectivity. This will enable the fine-tuning of compounds for optimal therapeutic effect. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound core can serve as an excellent starting point in FBDD, where small molecular fragments are grown or linked to create highly potent lead compounds. nih.gov

Allosteric Modulation: Designing compounds that target allosteric sites on proteins can offer greater selectivity and a more nuanced regulation of protein function compared to traditional active-site inhibitors.

A number of 1,2,4-oxadiazole (B8745197) derivatives have been investigated for their therapeutic potential, as detailed in the table below.

| Compound Name | Therapeutic Target/Activity | Reference |

| 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | Antimicrobial, Anticancer | evitachem.com |

| 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | Chemical Intermediate | uni.lu |

| 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (B13284747) hydrochloride | Chemical Intermediate | uni.lu |

| 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | Chemical Intermediate | uni.lu |

Innovative Synthetic Methodologies for Complex Derivatives (e.g., Environmentally Friendly Methods)

The generation of novel and structurally diverse derivatives of this compound is contingent on advancements in synthetic chemistry. A focus on sustainable and efficient methods is paramount for future research. mdpi.com Key areas for development include:

Green Chemistry: The adoption of environmentally benign practices, such as the use of safer solvents and catalysts, and the improvement of reaction efficiency to minimize waste, is essential. nih.govnih.gov Microwave-assisted synthesis has been shown to be an eco-friendly approach that can significantly reduce reaction times and improve yields. nih.gov

Flow Chemistry: Continuous-flow reactors offer enhanced safety, scalability, and control over reaction parameters, making them an attractive alternative to traditional batch synthesis for producing oxadiazole derivatives.

Late-Stage Functionalization: Developing methods for introducing chemical modifications late in the synthetic sequence can expedite the exploration of SAR by enabling the rapid generation of diverse analogs from a common intermediate. mdpi.com

Recent years have seen the development of several innovative, one-pot synthetic procedures for 1,2,4-oxadiazoles that operate at room temperature, expanding the possibilities for creating complex derivatives. mdpi.com

Integration of Advanced Computational Approaches for Rational Drug Design

Computational tools have become indispensable in modern drug discovery, offering a faster and more focused approach to lead compound design and optimization. acs.org For the this compound scaffold, the integration of advanced computational methods is crucial:

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic understanding of how a compound binds to its target, helping to predict binding affinities and elucidate the key interactions that determine potency and selectivity. nih.gov

Quantum Mechanics (QM) Calculations: QM methods allow for the precise modeling of the electronic properties of oxadiazole derivatives and their interactions with biological targets, aiding in the design of compounds with enhanced binding characteristics.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, thereby guiding the design of more effective drug candidates. researchgate.net

The table below summarizes some of the computational studies performed on 1,2,4-oxadiazole derivatives.

| Computational Method | Application | Reference |

| Molecular Docking | Predicting binding interactions with EGFR and VEGFR2 | nih.govmdpi.com |

| 3D-QSAR (CoMFA, CoMSIA) | Guiding the design of new anticancer agents | researchgate.net |

| Molecular Dynamics | Assessing the stability of protein-ligand complexes | nih.gov |

Application in Emerging Therapeutic Areas and Unmet Medical Needs

While derivatives of this compound have demonstrated potential in established therapeutic areas like cancer and inflammation, their application could extend to a range of diseases with significant unmet medical needs. mdpi.comnih.gov Future research should investigate their potential in:

Neurodegenerative Diseases: The 1,2,4-oxadiazole scaffold has been explored for its potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase and monoamine oxidase-B. rsc.orgchim.it

Infectious Diseases: There is a pressing need for new anti-infective agents, and the unique structure of the oxadiazole ring may serve as a valuable scaffold for developing novel antibacterial and antifungal drugs. mdpi.com Some 1,2,4-oxadiazole derivatives have shown promising activity against multi-drug resistant bacteria. mdpi.com

Rare and Orphan Diseases: These compounds could be investigated for their potential to address the molecular underpinnings of rare genetic disorders, for which treatment options are often scarce.

The diverse biological activities of 1,2,4-oxadiazoles, including anticancer, anti-inflammatory, antiviral, and CNS-related effects, highlight the scaffold's versatility and potential to address a multitude of disease pathways. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with carboxylic acid derivatives. Key steps include refluxing precursors (e.g., hydrazides and nitriles) in the presence of POCl₃ as a catalyst at 80–100°C for 6–12 hours . Monitoring reaction progress using thin-layer chromatography (TLC) and purifying via column chromatography improves yield .

Q. Which analytical techniques are most effective for structural characterization of this compound derivatives?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and purity. X-ray crystallography (as in ) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding in dimeric structures . Mass spectrometry and FT-IR validate molecular weight and functional groups .

Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

- Methodology : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial activity, use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Compare results to known oxadiazole derivatives, such as 5-(bromophenyl)-1,2,4-oxadiazole, to contextualize potency .

Advanced Research Questions

Q. How do substituent modifications on the oxadiazole core influence structure-activity relationships (SAR) in drug discovery?

- Methodology : Synthesize analogs with varying substituents (e.g., halogenation, alkyl chains) and evaluate their bioactivity. For example, demonstrates that bromine and chloromethyl groups enhance anticancer activity compared to trifluoromethyl derivatives. Use molecular docking to predict binding affinities to targets like COX-2 or GSK-3β .

Q. What computational tools can predict the electronic properties and reactivity of this compound?

- Methodology : Employ density functional theory (DFT) with Gaussian 03 to calculate electrostatic potential surfaces and HOMO-LUMO gaps. Multiwfn software analyzes electron localization function (ELF) and bond order, critical for understanding charge distribution in the fluorophenyl-oxadiazole system .

Q. How can contradictory data on biological activity between similar oxadiazole derivatives be resolved?

- Methodology : Compare experimental protocols across studies. For instance, reports nitro-substituted oxadiazoles as apoptosis inducers, while highlights bromine-enhanced anticancer activity. Validate findings using standardized assays (e.g., consistent cell lines, IC₅₀ calculations) and meta-analysis of dose-response curves .

Q. What strategies mitigate solubility challenges in pharmacokinetic studies of fluorinated oxadiazoles?

- Methodology : Introduce hydrophilic groups (e.g., carboxylates) via structural modification, as seen in 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, which forms hydrogen-bonded dimers to enhance aqueous solubility . Co-solvent systems (e.g., PEG-400/water) can also improve bioavailability .

Q. How can target engagement be validated for fluorophenyl-oxadiazole derivatives in complex biological systems?

- Methodology : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets. For example, oxadiazole-linked triazoles in interact with kinases or inflammatory enzymes. Confocal microscopy and Western blotting further confirm mechanism-of-action pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.